2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a furan ring, an imidazole ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the furan and imidazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors, while the imidazole ring is often prepared via the Debus-Radziszewski imidazole synthesis. The final step involves the coupling of these intermediates under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-imidazole: Lacks the trifluoromethyl group and acetamide moiety.
N-(2-trifluoromethylphenyl)acetamide: Lacks the furan and imidazole rings.
2-(furan-2-yl)-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of the sulfanyl linkage.
Uniqueness
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a furan ring, an imidazole ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)13-5-1-2-6-14(13)22-15(24)11-26-16-21-7-8-23(16)10-12-4-3-9-25-12/h1-9H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOVUPGVRLWQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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